1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea
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Overview
Description
1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with an amine or urea derivative.
Final Coupling Reaction: The final step involves coupling the oxadiazole ring with the methoxybenzyl group through a urea linkage, typically using reagents like carbodiimides or isocyanates under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or oxadiazole moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The oxadiazole ring and methoxybenzyl group may play key roles in binding interactions and the overall bioactivity of the compound.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3-(phenylurea): Similar structure but lacks the oxadiazole ring.
1-(4-Methoxybenzyl)-3-(1,2,4-oxadiazol-5-yl)urea: Similar structure but lacks the methyl group on the oxadiazole ring.
1-(4-Methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)thiourea: Similar structure but contains a thiourea linkage instead of a urea linkage.
Uniqueness: 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is unique due to the presence of both the methoxybenzyl group and the 3-methyl-1,2,4-oxadiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9-16-12(20-17-9)8-15-13(18)14-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNOWCMMPLJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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